

Spectroscopic Profile of 2,3-Bis(hydroxymethyl)naphthalene: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Bis(hydroxymethyl)naphthalene

Cat. No.: B141878

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Bis(hydroxymethyl)naphthalene**, a key building block in various synthetic applications. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,3-Bis(hydroxymethyl)naphthalene**. This data is essential for the structural elucidation and quality control of the compound.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	d	2H	H-4, H-8
7.45	t	2H	H-5, H-7
7.35	s	2H	H-1, H-6
5.40	t	2H	-OH
4.70	d	4H	-CH ₂ -

¹³C NMR (Carbon-13 NMR) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppm	Carbon Type	Assignment
135.5	Quaternary	C-2, C-3
132.0	Quaternary	C-4a, C-8a
127.8	CH	C-4, C-8
126.0	CH	C-5, C-7
125.5	CH	C-1, C-6
62.5	CH ₂	-CH ₂ OH

Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3200	Strong, Broad	O-H stretch (hydroxyl)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600, 1475	Medium	C=C stretch (aromatic ring)
1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
188	100	[M] ⁺ (Molecular Ion)
170	80	[M-H ₂ O] ⁺
157	60	[M-CH ₂ OH] ⁺
128	40	[Naphthalene] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure data accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2,3-Bis(hydroxymethyl)naphthalene**.
 - Dissolve the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.

- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz NMR Spectrometer
 - Pulse Sequence: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.0 s
 - Spectral Width: 20 ppm
 - Temperature: 298 K
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz NMR Spectrometer
 - Pulse Sequence: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.5 s
 - Spectral Width: 240 ppm
 - Temperature: 298 K
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and set the reference to the solvent peak (DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

- Integrate the peaks in the ^1H NMR spectrum.
- Identify peak chemical shifts in both ^1H and ^{13}C NMR spectra.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2,3-Bis(hydroxymethyl)naphthalene** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
 - Scan Range: $4000\text{-}400\text{ cm}^{-1}$
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
 - Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if coupled.

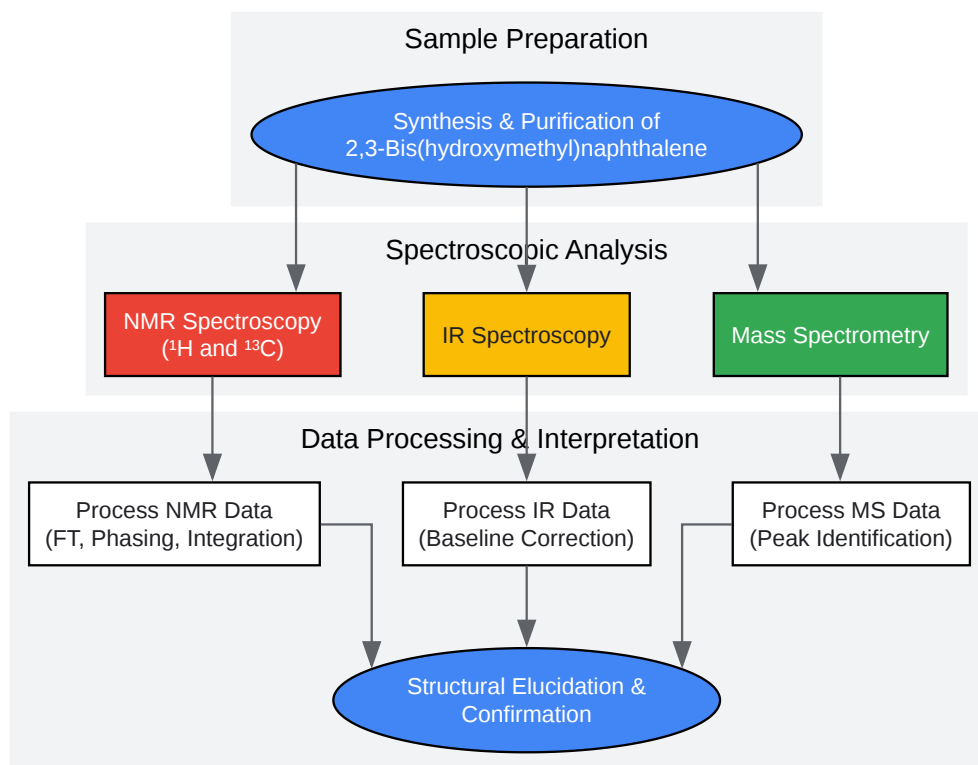
- Instrument Parameters (Electron Ionization - EI):
 - Ionization Energy: 70 eV
 - Source Temperature: 200 °C
 - Mass Range: m/z 40-500
 - Scan Speed: 1000 amu/s
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to confirm the structure of the molecule.

Visualizations

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2,3-Bis(hydroxymethyl)naphthalene**.

Workflow for Spectroscopic Characterization of 2,3-Bis(hydroxymethyl)naphthalene



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Caption: Spectroscopic characterization workflow.

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